molecular formula C13H17FO6 B12792336 alpha-D-Glucopyranoside, 2-(fluoromethyl)phenyl CAS No. 161767-40-4

alpha-D-Glucopyranoside, 2-(fluoromethyl)phenyl

Cat. No.: B12792336
CAS No.: 161767-40-4
M. Wt: 288.27 g/mol
InChI Key: PCRNFPRVCMOCFC-LBELIVKGSA-N
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Description

Alpha-D-Glucopyranoside, 2-(fluoromethyl)phenyl: is a chemical compound with the molecular formula C13H17FO6. It is a derivative of glucopyranoside, where a fluoromethyl group is attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of alpha-D-Glucopyranoside, 2-(fluoromethyl)phenyl typically involves the glycosylation of a suitable phenolic precursor with a glucopyranosyl donor. The reaction conditions often include the use of catalysts and solvents to facilitate the glycosylation process. For example, the use of Lewis acids as catalysts and organic solvents like dichloromethane can be employed to achieve the desired product .

Industrial Production Methods: : Industrial production methods for this compound may involve enzymatic synthesis, where enzymes such as beta-glucosidase are used to catalyze the glycosylation reaction. This method is advantageous due to its regio- and stereo-selectivity, as well as the mild reaction conditions required .

Chemical Reactions Analysis

Types of Reactions: : Alpha-D-Glucopyranoside, 2-(fluoromethyl)phenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry: : Alpha-D-Glucopyranoside, 2-(fluoromethyl)phenyl is used in the synthesis of complex carbohydrates and glycoconjugates. It serves as a building block for the preparation of glycosidic linkages and other carbohydrate derivatives .

Biology: : In biological research, this compound is used to study carbohydrate-protein interactions. It can be employed in the development of artificial receptors for carbohydrate recognition .

Medicine: It can act as an inhibitor of alpha-glucosidase, an enzyme involved in the breakdown of carbohydrates, thereby helping to control blood glucose levels .

Industry: : In the industrial sector, this compound is used as a surfactant in cleaning products, food additives, and cosmetic ingredients.

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranoside, 2-(fluoromethyl)phenyl involves its interaction with specific molecular targets. For example, as an alpha-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of carbohydrates into glucose. This inhibition helps in controlling postprandial blood glucose levels in diabetics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Alpha-D-Glucopyranoside, 2-(fluoromethyl)phenyl is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

161767-40-4

Molecular Formula

C13H17FO6

Molecular Weight

288.27 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[2-(fluoromethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C13H17FO6/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-4,9-13,15-18H,5-6H2/t9-,10-,11+,12-,13+/m1/s1

InChI Key

PCRNFPRVCMOCFC-LBELIVKGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CF)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)CF)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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